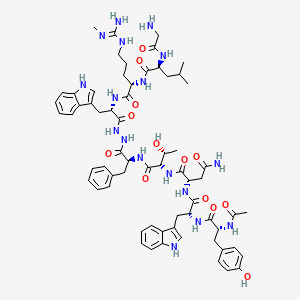![molecular formula C16H10N2O B12828919 Benzo[f]pyrrolo[1,2-a]quinoxaline-3-carbaldehyde](/img/structure/B12828919.png)
Benzo[f]pyrrolo[1,2-a]quinoxaline-3-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzo[f]pyrrolo[1,2-a]quinoxaline-3-carbaldehyde is a heterocyclic compound that belongs to the quinoxaline family. Quinoxalines are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This compound, in particular, has garnered attention due to its unique structure and promising biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of benzo[f]pyrrolo[1,2-a]quinoxaline-3-carbaldehyde typically involves the cyclization of functionalized pyrroles with quinoxaline derivatives. One common method is the intramolecular cyclization of 1-(2-aminophenyl)pyrroles with aldehydes in the presence of a catalyst such as AlCl3. This reaction can be carried out in an aqueous medium, often with the addition of an ionic liquid to enhance the reaction efficiency .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves optimizing the synthetic routes mentioned above for large-scale production. This includes the use of cost-effective catalysts, efficient reaction conditions, and scalable purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Benzo[f]pyrrolo[1,2-a]quinoxaline-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoxaline derivatives with different functional groups.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various substituents onto the quinoxaline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions include various quinoxaline derivatives with altered functional groups, which can exhibit different biological and chemical properties.
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Wirkmechanismus
The mechanism of action of benzo[f]pyrrolo[1,2-a]quinoxaline-3-carbaldehyde involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit human protein kinases CK2 and RAD51, which play crucial roles in cell signaling and DNA repair . Additionally, it acts as an agonist for 5-HT3 receptors and antagonizes central dopamine and cannabinoid type 1 receptors .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrrolo[1,2-a]quinoxalines: These compounds share a similar core structure and exhibit comparable biological activities.
Indolo[1,2-a]quinoxalines: These derivatives also possess a fused quinoxaline ring and have been studied for their medicinal properties.
Imidazo[1,2-a]quinoxalines: Another class of compounds with a fused quinoxaline ring, known for their diverse biological activities.
Uniqueness
Benzo[f]pyrrolo[1,2-a]quinoxaline-3-carbaldehyde stands out due to its unique combination of biological activities and its potential applications in various fields. Its ability to interact with multiple molecular targets and pathways makes it a versatile compound for scientific research and industrial applications.
Eigenschaften
Molekularformel |
C16H10N2O |
|---|---|
Molekulargewicht |
246.26 g/mol |
IUPAC-Name |
11,17-diazatetracyclo[8.7.0.02,7.011,15]heptadeca-1(10),2,4,6,8,12,14,16-octaene-12-carbaldehyde |
InChI |
InChI=1S/C16H10N2O/c19-10-13-7-6-12-9-17-16-14-4-2-1-3-11(14)5-8-15(16)18(12)13/h1-10H |
InChI-Schlüssel |
QRUQMLXFHBQRCF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC3=C2N=CC4=CC=C(N34)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Bis[trimethyl-3-[[(tridecafluorohexyl)sulphonyl]amino]propylammonium] sulphate](/img/structure/B12828864.png)

![1-(2,3-Dihydro-1H-benzo[d]imidazol-1-yl)ethanone](/img/structure/B12828878.png)
![2-(4,5-Dihydro-1H-imidazol-1-yl)benzo[d]thiazole](/img/structure/B12828881.png)







